rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is a carbamate derivative, characterized by the presence of a formyl group attached to a cyclopentyl ring, which is further substituted with a tert-butyl carbamate group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under specific conditions. One common method includes the use of a formylating agent to introduce the formyl group into the cyclopentyl ring, followed by the attachment of the tert-butyl carbamate group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis is utilized in various scientific research fields, including:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable carbamate adducts.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to be used as a tool in studying enzyme kinetics and inhibition mechanisms .
Comparison with Similar Compounds
rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate: This compound has a hydroxymethyl group instead of a formyl group, leading to different reactivity and applications.
rac-tert-butyl N-[(1R,2S)-2-cyanocyclopropyl]carbamate:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields of research and industry.
Properties
CAS No. |
1932042-37-9 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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